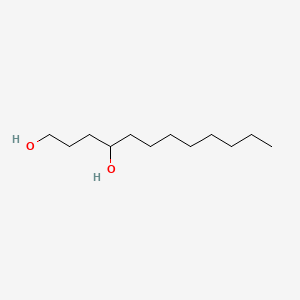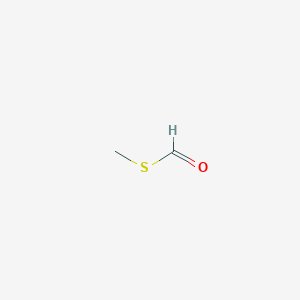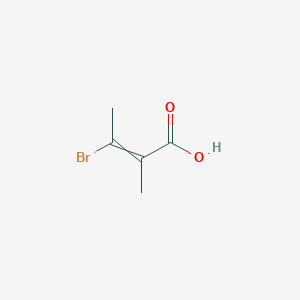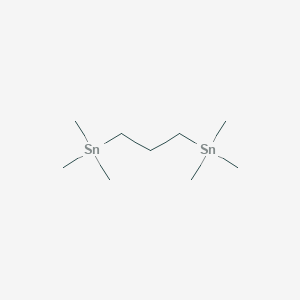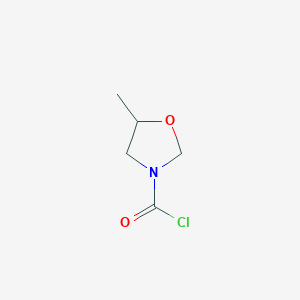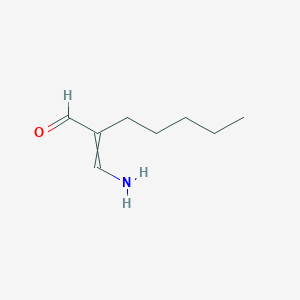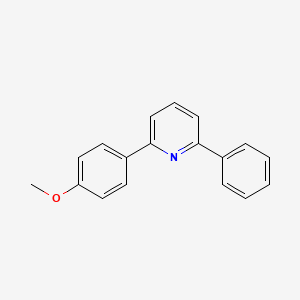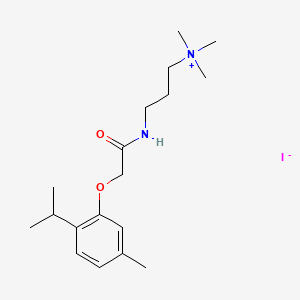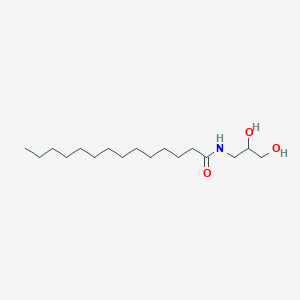
Tetradecanamide, N-(2,3-dihydroxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecanamide, N-(2,3-dihydroxypropyl)- is a chemical compound with the molecular formula C17H35NO3. It is a derivative of tetradecanamide, where the amide nitrogen is substituted with a 2,3-dihydroxypropyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanamide, N-(2,3-dihydroxypropyl)- typically involves the reaction of tetradecanoic acid with 2,3-dihydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of Tetradecanamide, N-(2,3-dihydroxypropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
化学反応の分析
Types of Reactions
Tetradecanamide, N-(2,3-dihydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
科学的研究の応用
Tetradecanamide, N-(2,3-dihydroxypropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Tetradecanamide, N-(2,3-dihydroxypropyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow for hydrogen bonding and interactions with enzymes and receptors. The amide group can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
Myristamide: Similar structure but lacks the 2,3-dihydroxypropyl group.
N-(2-Hydroxyethyl)tetradecanamide: Contains a single hydroxyl group instead of two.
N-(2,3-Dimethoxypropyl)tetradecanamide: Substituted with methoxy groups instead of hydroxyl groups.
Uniqueness
Tetradecanamide, N-(2,3-dihydroxypropyl)- is unique due to the presence of two hydroxyl groups, which enhance its reactivity and potential for hydrogen bonding. This makes it a versatile compound for various chemical and biological applications .
特性
CAS番号 |
35179-73-8 |
|---|---|
分子式 |
C17H35NO3 |
分子量 |
301.5 g/mol |
IUPAC名 |
N-(2,3-dihydroxypropyl)tetradecanamide |
InChI |
InChI=1S/C17H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)18-14-16(20)15-19/h16,19-20H,2-15H2,1H3,(H,18,21) |
InChIキー |
LYMFTXTXMIUQPP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)NCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


